Cas no 2111465-25-7 ([1,2,4]triazolo[4,3-a]pyrazin-6-amine)

[1,2,4]triazolo[4,3-a]pyrazin-6-amine structure
2111465-25-7 structure
商品名:[1,2,4]triazolo[4,3-a]pyrazin-6-amine
CAS番号:2111465-25-7
MF:C5H5N5
メガワット:135.126699209213
MDL:MFCD31978042
CID:5521136
PubChem ID:138113184

[1,2,4]triazolo[4,3-a]pyrazin-6-amine 化学的及び物理的性質

名前と識別子

    • 6-Amino-[1,2,4]triazolo[4,3-a]pyrazine
    • 1,2,4]triazolo[4,3-a]pyrazin-6-amine
    • [1,2,4]triazolo[4,3-a]pyrazin-6-amine
    • SB75597
    • SY251505
    • EN300-1276290
    • MFCD31978042
    • SCHEMBL25746489
    • 2111465-25-7
    • 1,2,4-Triazolo[4,3-a]pyrazin-6-amine
    • PS-18246
    • CS-0309897
    • P20669
    • DB-407089
    • MDL: MFCD31978042
    • インチ: 1S/C5H5N5/c6-4-2-10-3-8-9-5(10)1-7-4/h1-3H,6H2
    • InChIKey: PGUUOVICLYUJNN-UHFFFAOYSA-N
    • ほほえんだ: C12=NN=CN1C=C(N)N=C2

計算された属性

  • せいみつぶんしりょう: 135.05449518g/mol
  • どういたいしつりょう: 135.05449518g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 127
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 69.1Ų

[1,2,4]triazolo[4,3-a]pyrazin-6-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM326806-1g
[1,2,4]triazolo[4,3-a]pyrazin-6-amine
2111465-25-7 95%+
1g
$*** 2023-03-30
eNovation Chemicals LLC
D775508-500MG
[1,2,4]triazolo[4,3-a]pyrazin-6-amine
2111465-25-7 97%
500mg
$640 2024-07-21
eNovation Chemicals LLC
D972609-10g
[1,2,4]triazolo[4,3-a]pyrazin-6-amine
2111465-25-7 97%
10g
$3360 2023-09-03
eNovation Chemicals LLC
D972609-1g
[1,2,4]triazolo[4,3-a]pyrazin-6-amine
2111465-25-7 97%
1g
$800 2023-09-03
eNovation Chemicals LLC
D775508-10G
[1,2,4]triazolo[4,3-a]pyrazin-6-amine
2111465-25-7 97%
10g
$4810 2024-07-21
eNovation Chemicals LLC
D775508-100mg
[1,2,4]triazolo[4,3-a]pyrazin-6-amine
2111465-25-7 97%
100mg
$250 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1084-500MG
[1,2,4]triazolo[4,3-a]pyrazin-6-amine
2111465-25-7 97%
500MG
¥ 3,412.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1084-5G
[1,2,4]triazolo[4,3-a]pyrazin-6-amine
2111465-25-7 97%
5g
¥ 15,345.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1084-250MG
[1,2,4]triazolo[4,3-a]pyrazin-6-amine
2111465-25-7 97%
250MG
¥ 2,046.00 2023-03-31
Enamine
EN300-1276290-10.0g
[1,2,4]triazolo[4,3-a]pyrazin-6-amine
2111465-25-7
10g
$4545.0 2023-05-27

[1,2,4]triazolo[4,3-a]pyrazin-6-amine 関連文献

[1,2,4]triazolo[4,3-a]pyrazin-6-amineに関する追加情報

Introduction to [1,2,4]triazolo[4,3-a]pyrazin-6-amine (CAS No. 2111465-25-7)

[1,2,4]triazolo[4,3-a]pyrazin-6-amine is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2111465-25-7, belongs to a class of molecules known for their diverse biological activities and potential therapeutic applications. The unique structural framework of [1,2,4]triazolo[4,3-a]pyrazin-6-amine consists of fused triazole and pyrazine rings, which contribute to its complex chemical properties and reactivity.

The synthesis and characterization of [1,2,4]triazolo[4,3-a]pyrazin-6-amine have been subjects of extensive research due to its promising pharmacological profile. Recent studies have highlighted its potential as a scaffold for developing novel therapeutic agents. The compound's ability to interact with various biological targets makes it an attractive candidate for further investigation in drug discovery programs.

One of the most compelling aspects of [1,2,4]triazolo[4,3-a]pyrazin-6-amine is its role in the development of inhibitors targeting key enzymes involved in metabolic pathways. For instance, research has demonstrated its efficacy in modulating enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial in DNA synthesis and repair. These findings suggest that [1,2,4]triazolo[4,3-a]pyrazin-6-amine could be a valuable component in the design of anticancer therapies.

In addition to its applications in oncology, [1,2,4]triazolo[4,3-a]pyrazin-6-amine has shown promise in the treatment of infectious diseases. Studies have indicated that this compound exhibits inhibitory activity against certain bacterial and viral pathogens by interfering with their essential metabolic processes. The structural features of [1,2,4]triazolo[4,3-a]pyrazin-6-amine allow it to bind effectively to biological targets without causing significant toxicity to host cells.

The pharmacokinetic properties of [1,2,4]triazolo[4,3-a]pyrazin-6-amine have also been thoroughly investigated. Its favorable solubility profile and moderate bioavailability make it a suitable candidate for oral administration. Furthermore, the compound's stability under various physiological conditions enhances its potential for clinical use. These attributes are critical factors in determining the feasibility of translating preclinical findings into effective therapeutic interventions.

Recent advancements in computational chemistry have further facilitated the study of [1,2,4]triazolo[4,3-a]pyrazin-6-amine. Molecular modeling techniques have been employed to predict the binding modes of this compound with target proteins at an atomic level. These insights have guided the optimization of its chemical structure to improve binding affinity and reduce off-target effects. Such computational approaches are integral to modern drug discovery pipelines.

The synthetic pathways for producing [1,2,4]triazolo[4,3-a]pyrazin-6-amine have also been refined through recent innovations. Researchers have developed more efficient synthetic routes that minimize waste and enhance yield. These improvements not only reduce production costs but also align with sustainable chemistry principles. The development of greener synthetic methods is increasingly important in pharmaceutical manufacturing.

Another area where [1,2,4]triazolo[4,3-a]pyrazin-6-amine has made significant contributions is in the field of immunomodulation. Preclinical studies have revealed that this compound can modulate immune responses by interacting with receptors and signaling pathways involved in inflammation and immune cell activation. Such properties make it a potential candidate for treating autoimmune diseases and chronic inflammatory conditions.

The role of [1,2,4]triazolo[4,3-a]pyrazin-6-amine in neuropharmacology is also emerging as a promising avenue for research. Initial studies suggest that this compound may have neuroprotective effects by scavenging reactive oxygen species and reducing oxidative stress in brain cells. These findings could pave the way for new treatments targeting neurodegenerative diseases such as Alzheimer's and Parkinson's.

In conclusion,the multifaceted applications of [1,2,4]-triазоло-[۴،۳-a]-піразин-۶-amine (CAS No. 2111465-25) underscore its significance as a versatile pharmacological scaffold。Ongoing research continues to uncover new therapeutic potentials,making it a subject of great interest among scientists and clinicians alike。The continued exploration of this compound holds promise for advancing our understanding of disease mechanisms and developing innovative treatment strategies。

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2111465-25-7)[1,2,4]triazolo[4,3-a]pyrazin-6-amine
A1078555
清らかである:99%/99%
はかる:250mg/1g
価格 ($):279.0/454.0